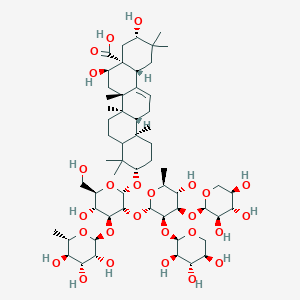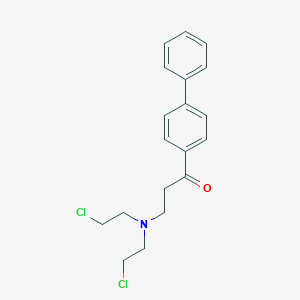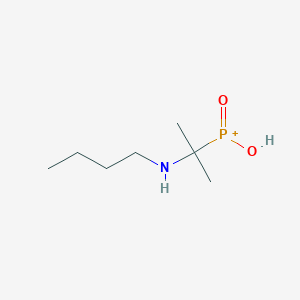
2-Ethylsulfanylbenzimidazol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylsulfanylbenzimidazol-1-amine, also known as 2-ESBA, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wirkmechanismus
The exact mechanism of action of 2-Ethylsulfanylbenzimidazol-1-amine is not fully understood. However, it has been proposed that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation or tumor growth. It has also been suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Ethylsulfanylbenzimidazol-1-amine can affect various biochemical and physiological processes in cells and organisms. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a transcription factor involved in inflammation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth and proliferation of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Ethylsulfanylbenzimidazol-1-amine in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has also been found to be relatively stable and easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments. Additionally, its potential toxicity and side effects have not been fully studied, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Ethylsulfanylbenzimidazol-1-amine. One direction is to further investigate its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Another direction is to study its potential toxicity and side effects in more detail. Additionally, it may be worthwhile to explore the potential of 2-Ethylsulfanylbenzimidazol-1-amine as a probe for studying certain biochemical and physiological processes in cells and organisms.
Synthesemethoden
The synthesis of 2-Ethylsulfanylbenzimidazol-1-amine has been achieved through several methods, including the reaction of 2-ethylthioaniline with o-phenylenediamine in the presence of a catalyst and the reaction of 2-ethylthioaniline with carbon disulfide followed by the reaction with sodium hydroxide. The yield of the synthesis has been reported to be around 50-60%.
Wissenschaftliche Forschungsanwendungen
2-Ethylsulfanylbenzimidazol-1-amine has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential as a drug candidate for the treatment of certain diseases, such as cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
151693-50-4 |
|---|---|
Produktname |
2-Ethylsulfanylbenzimidazol-1-amine |
Molekularformel |
C9H11N3S |
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
2-ethylsulfanylbenzimidazol-1-amine |
InChI |
InChI=1S/C9H11N3S/c1-2-13-9-11-7-5-3-4-6-8(7)12(9)10/h3-6H,2,10H2,1H3 |
InChI-Schlüssel |
YIWSUKBEYMWMNH-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=CC=CC=C2N1N |
Kanonische SMILES |
CCSC1=NC2=CC=CC=C2N1N |
Synonyme |
1H-Benzimidazol-1-amine,2-(ethylthio)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



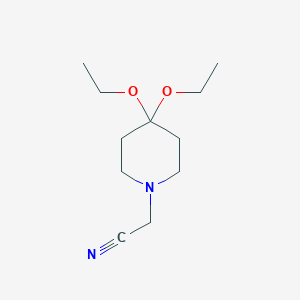
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)

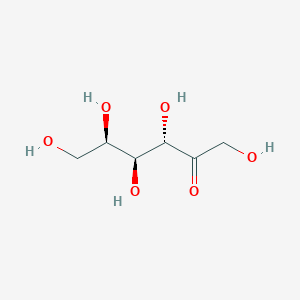
![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)

![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
